molecular formula C22H25N3O5 B557669 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 201485-38-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

Cat. No. B557669
M. Wt: 411.5 g/mol
InChI Key: VJZUCXPETVPQIB-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid” is a compound with the molecular formula C23H27NO4 . It has a molecular weight of 381.5 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a fluorene group, a methoxy group, a carbonyl group, and an amino group . The InChI string for this compound is "InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t16-/m1/s1" .


Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds .

Scientific Research Applications

  • Scientific Field: Peptide Synthesis

    • Application Summary : The Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is commonly used in the synthesis of peptides . It acts as a protective group for the amino group during peptide synthesis.
    • Methods of Application : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
    • Results or Outcomes : The Fmoc amino acid azides, isolated as crystalline solids, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations. They are useful as coupling agents in peptide synthesis .
  • Scientific Field: High-Performance Liquid Chromatography (HPLC)

    • Application Summary : The 9-Fluorenylmethyl chloroformate (Fmoc-Cl) group is used for derivatizing amino acids for HPLC analysis .
    • Methods of Application : The Fmoc-Cl group is added to the amino acids prior to HPLC analysis to increase the detectability of the amino acids .
    • Results or Outcomes : The use of the Fmoc-Cl group improves the sensitivity and accuracy of HPLC analysis of amino acids .
  • Scientific Field: Organic Synthesis

    • Application Summary : Compounds similar to “®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid” are often used in organic synthesis, particularly in the synthesis of complex molecules .
    • Methods of Application : The synthesis of such compounds typically involves the reaction of the corresponding protected amino acid with a suitable reagent .
    • Results or Outcomes : These compounds are often used as intermediates in the synthesis of more complex molecules .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Similar compounds are often used in medicinal chemistry for the development of new drugs .
    • Methods of Application : These compounds can be used as building blocks in the synthesis of drug molecules .
    • Results or Outcomes : The use of these compounds can lead to the development of new drugs with potential therapeutic applications .
  • Scientific Field: Biochemistry

    • Application Summary : Similar compounds are often used in biochemistry for the study of protein structure and function .
    • Methods of Application : These compounds can be incorporated into proteins to study their structure and function .
    • Results or Outcomes : The use of these compounds can provide valuable insights into protein structure and function .
  • Scientific Field: Material Science

    • Application Summary : Similar compounds are often used in material science for the development of new materials .
    • Methods of Application : These compounds can be used as building blocks in the synthesis of new materials .
    • Results or Outcomes : The use of these compounds can lead to the development of new materials with unique properties .

properties

IUPAC Name

(2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUCXPETVPQIB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427178
Record name N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

CAS RN

201485-38-3
Record name N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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